Product packaging for C-Reactive Protein (CRP) (174-185)(Cat. No.:CAS No. 160369-86-8)

C-Reactive Protein (CRP) (174-185)

Cat. No.: B612700
CAS No.: 160369-86-8
M. Wt: 1276.5 g/mol
InChI Key: KODGVWMUDZVVII-FVTMRLMCSA-N
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Description

Overview of C-Reactive Protein (CRP) as a Prototypical Acute Phase Reactant and Pentraxin Family Member

C-Reactive Protein (CRP) is a primary example of an acute-phase reactant, a class of proteins whose plasma concentrations increase significantly in response to inflammatory stimuli. nih.govyoutube.com Primarily synthesized by liver cells (hepatocytes) under the direction of pro-inflammatory cytokines like interleukin-6 (IL-6), CRP levels can surge by as much as 1,000-fold during acute inflammation, infection, or tissue injury. youtube.comnih.govresearchgate.net This rapid and substantial increase makes CRP a sensitive systemic marker for these conditions. nih.gov

Structurally, CRP belongs to the pentraxin family of proteins, which are characterized by a distinctive pentameric (five-subunit) ring-like structure. nih.govnih.gov The human CRP molecule is composed of five identical, non-covalently linked subunits, each containing 206 amino acids. nih.gov This pentameric assembly, known as pCRP, is the native form of the protein found circulating in the blood. nih.gov Each subunit possesses a binding site for phosphocholine (B91661), a molecule commonly found on the surface of pathogens and damaged host cells. nih.govwikipedia.org This binding capability is calcium-dependent and allows CRP to act as a pattern recognition molecule in the innate immune system. nih.govfrontiersin.org Upon binding to its target, CRP can activate the complement system, a key component of the innate immune response, which helps to eliminate pathogens and cellular debris. wikipedia.orgnih.gov

Beyond its native pentameric form, CRP can also exist as a monomeric isoform (mCRP). nih.gov This dissociation from the pentameric structure can occur in tissues, particularly at sites of inflammation or on activated platelets and apoptotic cells. nih.govnih.gov The monomeric form exposes new epitopes and is thought to possess distinct pro-inflammatory properties compared to the pentameric form. frontiersin.orgfrontiersin.org

Table 1: Key Characteristics of C-Reactive Protein (CRP)

CharacteristicDescription
Protein Family Pentraxin nih.govnih.gov
Structure Pentameric, composed of five identical subunits nih.gov
Primary Synthesis Site Liver (Hepatocytes) nih.govwikipedia.org
Primary Inducer Interleukin-6 (IL-6) nih.govyoutube.com
Function Acute phase reactant, pattern recognition molecule, complement activation nih.govwikipedia.orgfrontiersin.org
Primary Ligand Phosphocholine nih.govnih.gov
Isoforms Pentameric CRP (pCRP) and Monomeric CRP (mCRP) nih.govfrontiersin.org

Rationale for Investigating Biologically Active Peptide Fragments Derived from CRP

The investigation into biologically active peptide fragments derived from C-Reactive Protein (CRP) stems from the understanding that proteolytic processing is a fundamental biological mechanism for generating new or modified protein functions. nih.gov While native CRP has its own set of functions, its breakdown into smaller peptides can unveil novel biological activities that are not apparent in the full-length protein. nih.gov This process, mediated by proteases, can result in peptide fragments with distinct immunomodulatory or other signaling capabilities. nih.govnih.gov

A key rationale for this line of research is the observation that native CRP itself does not always exhibit direct, potent effects on immune cells in vitro. nih.gov However, when CRP is treated with proteases, such as those released by neutrophils at sites of inflammation, the resulting peptide fragments can demonstrate significant biological activity. nih.gov This suggests that the in vivo functions of CRP may be mediated, at least in part, by its proteolytic cleavage products.

Early research identified that the primary structure of human CRP contains regions with sequences similar to tuftsin, a known immunomodulatory peptide. nih.gov The synthesis and testing of these CRP-derived peptides revealed that they could stimulate phagocytic leukocytes, induce superoxide (B77818) production, and promote the release of interleukin-1, all at concentrations comparable to tuftsin. nih.gov This provided strong evidence that CRP could serve as a precursor for potent immunomodulating peptides during an inflammatory response.

Furthermore, the dissociation of pentameric CRP (pCRP) into monomeric CRP (mCRP) at sites of tissue damage exposes new regions of the protein. frontiersin.org These newly exposed surfaces can be more susceptible to proteolytic cleavage, leading to the generation of bioactive fragments. The study of these fragments is crucial for a more complete understanding of CRP's role in both physiological and pathological processes, including inflammation, immunity, and even cancer. frontiersin.org The identification and characterization of specific CRP-derived peptides allow researchers to dissect the complex contributions of this protein to host defense and disease pathogenesis.

Specific Academic Research Focus on C-Reactive Protein (CRP) (174-185)

Within the broader investigation of CRP-derived peptides, the fragment corresponding to amino acids 174-185 has emerged as a subject of specific academic interest. While detailed research on this particular peptide is still developing, its study is part of a larger effort to map the functional domains of the CRP molecule and its fragments.

The full CRP protein is known to have various effects, such as promoting monocyte migration and potentially influencing cell cycle regeneration and chemotherapy resistance in certain cancer models. medchemexpress.com The investigation of smaller fragments like CRP (174-185) aims to determine if specific functions of the parent protein can be attributed to smaller, defined sequences. This approach allows for a more precise understanding of the molecular interactions and signaling pathways involved.

Research into CRP-binding peptides, identified through techniques like phage display, has shown that specific peptide sequences can have a high affinity for the CRP molecule. acs.orgnih.govnih.gov These studies, while often focused on developing diagnostic tools, also provide insights into the regions of CRP that are important for protein-protein interactions. By studying peptides derived from CRP's own sequence, such as (174-185), researchers can explore potential feedback mechanisms or auto-regulatory functions where fragments of CRP might interact with the parent protein or other cellular components.

The study of such fragments is crucial for understanding the full spectrum of CRP's biological activity, moving beyond its role as a simple inflammatory marker to that of a complex modulator of physiological and pathological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H93N13O16 B612700 C-Reactive Protein (CRP) (174-185) CAS No. 160369-86-8

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H93N13O16/c1-9-36(8)51(64)59(87)70-42(28-38-19-21-39(77)22-20-38)54(82)67-40(25-33(2)3)53(81)66-30-49(79)65-31-50(80)74-23-13-17-46(74)57(85)68-41(27-37-15-11-10-12-16-37)55(83)72-45(32-76)61(89)75-24-14-18-47(75)58(86)69-43(29-48(63)78)56(84)73-52(35(6)7)60(88)71-44(62(90)91)26-34(4)5/h10-12,15-16,19-22,33-36,40-47,51-52,76-77H,9,13-14,17-18,23-32,64H2,1-8H3,(H2,63,78)(H,65,79)(H,66,81)(H,67,82)(H,68,85)(H,69,86)(H,70,87)(H,71,88)(H,72,83)(H,73,84)(H,90,91)/t36-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODGVWMUDZVVII-FVTMRLMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H93N13O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745603
Record name L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160369-86-8
Record name L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Identity and Biogenesis of C Reactive Protein Crp 174 185

C-Reactive Protein (CRP) is a well-established biomarker for inflammation and various disease states. While the full-length protein has been extensively studied, specific fragments derived from it are gaining attention for their distinct biological activities. One such fragment is the dodecapeptide encompassing amino acid residues 174-185 of the mature human CRP sequence.

Amino Acid Sequence and Primary Structure Determination

The primary structure of CRP (174-185) consists of a specific 12-amino acid sequence. This sequence has been identified and confirmed through various biochemical and analytical techniques. nih.govmedchemexpress.comacetherapeutics.comnovoprolabs.commedchemexpress.comqyaobio.com

The amino acid sequence is as follows: Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu nih.govmedchemexpress.comacetherapeutics.comnovoprolabs.commedchemexpress.comqyaobio.com

This can also be represented by the single-letter code: IYLGGPFSPNVL nih.govnovoprolabs.commedchemexpress.com

The full IUPAC name for this peptide is L-isoleucyl-L-tyrosyl-L-leucyl-glycyl-glycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparagyl-L-valyl-L-leucine. nih.gov

Molecular Formula and Calculated Molecular Mass

Based on its amino acid composition, the molecular formula and mass of CRP (174-185) have been precisely calculated.

PropertyValue
Molecular Formula C62H93N13O16
Molecular Weight ~1276.5 g/mol
Monoisotopic Mass 1275.68632393 Da
Data sourced from PubChem and other chemical suppliers. nih.govmedchemexpress.comaaronchem.coma2bchem.comabbexa.com

Theoretical Considerations for In Vivo Derivation from Full-Length CRP

The generation of the CRP (174-185) fragment in vivo is believed to occur through the breakdown of the full-length CRP protein.

Proteolytic cleavage is the process by which enzymes break down proteins into smaller peptides. youtube.com This can be initiated by various proteases present in the body, particularly at sites of inflammation or tissue damage. acs.orgnih.gov For instance, enzymes like Pronase and Nagarse have been shown to cleave the CRP subunit, producing smaller fragments. nih.gov Specifically, Nagarse protease cleaves the CRP subunit between residues 145 and 146, while Pronase cleaves it between residues 146 and 147. nih.gov While the exact enzymes responsible for generating the 174-185 fragment have not been definitively identified, it is hypothesized that various host or microbial proteases could be involved in this process. mdpi.com

C-Reactive Protein exists in two main forms: a pentameric (pCRP) structure, which is the native form found circulating in the blood, and a monomeric (mCRP) form. nih.govfrontiersin.orgresearchgate.net The pentameric form is a stable assembly of five identical subunits. nih.govresearchgate.net Under certain conditions, such as at sites of inflammation, on activated platelets, or in response to changes in pH or calcium concentration, pCRP can dissociate into its individual monomeric subunits. frontiersin.orgnih.govahajournals.org This dissociation exposes new regions of the protein that were previously hidden within the pentameric structure. frontiersin.org It is believed that the generation of peptides like CRP (174-185) is more likely to occur from the monomeric form, which is more susceptible to proteolytic cleavage. nih.gov

Structural Homology and Conformational Dynamics Relative to Parent Protein

The CRP (174-185) peptide represents a linear segment of the full-length CRP protein. As such, it shares a primary sequence homology with the corresponding region of the parent molecule. However, its conformational state is likely different. Within the folded structure of the monomeric and pentameric CRP, this sequence would adopt a specific three-dimensional conformation dictated by interactions with other parts of the protein. Once cleaved, this short peptide in solution would likely exist as a more flexible and dynamic ensemble of structures, rather than a single, rigid conformation. The dissociation of pCRP into mCRP involves significant conformational changes, and the subsequent cleavage to produce fragments like 174-185 further alters the structural landscape. researchgate.net

Functional Roles of C Reactive Protein Crp 174 185 in in Vitro and Animal Models

Immunomodulatory Properties and Cellular Responses

The peptide CRP (174-185) demonstrates significant immunomodulatory capabilities, influencing the behavior and function of key immune cells such as monocytes, macrophages, and neutrophils. These effects are critical in understanding the peptide's potential role in inflammatory processes and host defense mechanisms.

CRP (174-185) has been shown to directly impact the activation state of monocytes and macrophages, two critical cell types in both innate and adaptive immunity.

Research indicates that the CRP fragment (174-185) can significantly enhance the tumor-killing ability of human monocytes and alveolar macrophages in laboratory settings. targetmol.combachem.comneo-biotech.com Studies have demonstrated that this peptide, among others derived from CRP, shows anti-tumor effects. nih.gov Specifically, CRP (174-185) has been found to augment the tumoricidal activity of these immune cells, suggesting a role as a biological response modifier. targetmol.combachem.comneo-biotech.comnih.gov This enhanced activity is a crucial aspect of the immune system's ability to combat neoplastic cells. The tumoricidal activity of CRP has been observed to be effective against a variety of tumor types in vitro. nih.gov

Table 1: Effect of CRP (174-185) on Tumoricidal Activity

Cell Type Effect Model
Human Monocytes Enhanced tumoricidal activity In Vitro
Human Alveolar Macrophages Enhanced tumoricidal activity In Vitro

The full C-Reactive Protein has been observed to promote the migration of monocytes. medchemexpress.commedchemexpress.com This is achieved by stimulating 3T3-L1 adipocytes to produce CXCL7, a chemokine that attracts monocytes. medchemexpress.commedchemexpress.com Furthermore, elevated levels of CRP in the blood may contribute to the accumulation of monocytes in the arterial wall by increasing their chemotactic response to monocyte chemoattractant protein-1 (MCP-1). nih.gov While these studies focus on the whole CRP molecule, the pro-migratory effects on monocytes are a key aspect of its inflammatory function.

The influence of CRP and its peptides extends to neutrophils, another key component of the innate immune system. The peptide fragment 174-185 has been specifically implicated in modulating neutrophil behavior.

The synthetic CRP peptide 174-185 has been shown to inhibit the chemotaxis of neutrophils in response to potent chemoattractants like interleukin-8 (IL-8) and N-formyl-methionyl-leucyl-phenylalanine (FMLPP). aai.orgnih.govresearchgate.netaai.org This inhibitory effect suggests that CRP (174-185) can act as a regulator of leukocyte infiltration at sites of inflammation. aai.orgnih.govaai.org The inhibition of neutrophil migration is a significant finding, as excessive neutrophil accumulation can contribute to tissue damage in various inflammatory conditions.

Table 2: Inhibition of Neutrophil Chemotaxis by CRP (174-185)

Chemoattractant Effect of CRP (174-185)
Interleukin-8 (IL-8) Inhibition of neutrophil chemotaxis
N-formyl-methionyl-leucyl-phenylalanine (FMLPP) Inhibition of neutrophil chemotaxis

While the parent CRP molecule is known to inhibit the respiratory burst of neutrophils, leading to a decrease in the release of reactive oxygen species, studies on the specific effects of the 174-185 fragment on this process are less clear. aai.orgnih.govaai.orgnih.gov Some research indicates that while modified, monomeric CRP can augment the respiratory burst response, the native pentameric form and certain peptides, including 174-185, did not affect neutrophil apoptosis, a process linked to the respiratory burst. nih.govresearchgate.net In contrast, other studies suggest that CRP can enhance the release of reactive oxygen species by activated neutrophils in the context of antibody-dependent cellular phagocytosis. frontiersin.org The precise role of the 174-185 fragment in directly modulating the neutrophil respiratory burst requires further investigation to be definitively characterized.

Influence on Cytokine and Chemokine Production Profiles

The CRP (174-185) peptide has been shown to modulate the production of various signaling molecules involved in the inflammatory response.

Stimulation of CXCL7 Production by Adipocytes (In Vitro)

In laboratory settings, C-Reactive Protein has been observed to prompt the migration of monocytes by stimulating 3T3-L1 adipocytes to produce Chemokine (C-X-C motif) ligand 7 (CXCL7). medchemexpress.commedchemexpress.com This effect was noted when adipocytes were treated with CRP at concentrations ranging from 0 to 25 μg/mL for 24 hours. medchemexpress.commedchemexpress.com This suggests a role for CRP in adipose tissue inflammation and the recruitment of immune cells. nih.gov Proteome profiling of adipose tissue has confirmed that CRP over-expression leads to an increased expression of CXCL7. nih.gov

Differential Effects on Pro-inflammatory Cytokine Secretion (e.g., IL-1β, IL-6, TNF-α)

The broader C-Reactive Protein has been shown to influence the secretion of key pro-inflammatory cytokines, although the specific effects of the 174-185 fragment are not always distinctly isolated in the literature. Generally, CRP is known to be synthesized by the liver in response to inflammatory stimuli, primarily driven by Interleukin-6 (IL-6) and to a lesser extent by Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comwikipedia.org

Studies have shown that CRP can, in turn, influence the production of these same cytokines. For instance, CRP has been found to increase the secretion of both IL-1 and TNF in normal human monocytes and alveolar macrophages. frontiersin.org In cultures of normal human monocytes, increasing levels of CRP led to a corresponding increase in the secretion of IL-1β and IL-6. frontiersin.org However, the effect on TNF-α was dose-dependent, peaking at a CRP concentration of 50 µg/ml and decreasing at a concentration of 125 µg/ml. frontiersin.org Furthermore, in human renal tubular epithelial cells, CRP has been shown to induce the release and mRNA expression of IL-6. biomolther.org The activation of the NF-κB signaling pathway in monocytes and macrophages by CRP can lead to the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. biomolther.org

It is important to note that some studies have utilized peptide fragments of CRP, including 174-185, to mimic the effects of the whole protein. For example, the CRP peptide 174-185 was found to mimic the effect of native CRP in stimulating the release of soluble IL-6 receptor (sIL-6R) from human neutrophils. rupress.org This suggests that the 174-185 fragment may be involved in mediating some of CRP's effects on the IL-6 signaling pathway.

Contributions to Cellular Homeostasis and Tissue Repair Mechanisms

The CRP (174-185) peptide and its parent molecule have been implicated in various aspects of cellular health, including cell viability, regeneration, and the regulation of programmed cell death.

Modulation of Cell Viability and Proliferation (e.g., TSCC cells)

Research has indicated that C-Reactive Protein can enhance the viability of certain cancer cells. Specifically, in human tongue squamous cell carcinoma (TSCC) cell lines, CRP at a concentration of 10 μg/mL over four days was found to improve cell viability. medchemexpress.commedchemexpress.com This finding suggests a potential role for CRP in promoting the survival of these particular cancer cells. medchemexpress.commedchemexpress.com

Impairment of Cell Regeneration (e.g., renal tubular epithelial cells)

Conversely, C-Reactive Protein has been shown to have a detrimental effect on the regeneration of certain cell types. Studies have demonstrated that CRP can impair the G1/S-dependent regeneration of renal tubular epithelial cells. medchemexpress.commedchemexpress.com In a mouse model of acute kidney injury (AKI), transgenic mice expressing human CRP exhibited more severe renal injury and a significant reduction (over 60%) in the proliferation of tubular epithelial cells compared to wild-type mice. nih.govresearchgate.net In vitro experiments using a human renal tubular epithelial cell line (HK-2) confirmed that the addition of CRP suppressed the proliferation of these cells. nih.govresearchgate.net This inhibition of cell regeneration is linked to an impaired G1/S phase transition in the cell cycle. nih.govnih.gov

Role in Regulating Apoptotic Processes (e.g., caspase-3/9 inhibition)

C-Reactive Protein has been shown to play a role in regulating apoptosis, the process of programmed cell death. Specifically, it can inhibit the activation of caspase-3 and caspase-9, key enzymes in the apoptotic cascade. medchemexpress.commedchemexpress.com This inhibition is mediated through the CD64/AKT/mTOR pathway. medchemexpress.commedchemexpress.com By suppressing these caspases, CRP can promote chemoresistance in tongue squamous cell carcinoma. medchemexpress.commedchemexpress.com However, it's important to distinguish the actions of different forms of CRP. One study found that while a modified, monomeric form of CRP could delay neutrophil apoptosis by inhibiting caspase-3, the native pentameric CRP and the specific peptide fragment 174-185 did not have this effect. researchgate.net This suggests that the anti-apoptotic effects of CRP may be dependent on its structural form and the specific cell type involved.

Contributions to Host Defense and Inflammation Resolution (in pre-clinical models)

The innate immune system relies on a swift and effective response to pathogens and tissue damage. C-Reactive Protein, in its complete form, is a well-established acute-phase reactant that participates in these early defense mechanisms. ucl.ac.uk Research into its constituent peptides has revealed that specific fragments, such as CRP (174-185), may carry out distinct functions of the parent molecule.

Protection against Pneumococcal Infection in Murine Models

Studies have consistently demonstrated the protective capacity of the full C-Reactive Protein molecule against Streptococcus pneumoniae infections in mice. ucl.ac.uknih.govnih.gov This protection is largely attributed to CRP's ability to bind to the phosphocholine (B91661) on the pneumococcal cell wall, which in turn activates the complement system, a crucial component of the innate immune response that helps to clear pathogens. medchemexpress.comfrontiersin.orgfrontiersin.orgfrontiersin.org CRP-deficient mice have shown a marked increase in susceptibility to pneumococcal infections, a susceptibility that can be reversed by administering purified human CRP. ucl.ac.uk

While the protective role of the entire CRP protein is well-documented, the specific contribution of the CRP (174-185) peptide in this context is less defined in the reviewed literature. The primary mechanism of protection against pneumococcal infection described in studies involves the complement activation triggered by the full CRP molecule. medchemexpress.comfrontiersin.orgfrontiersin.org

Induction of Superoxide (B77818) Anion Release and Tissue Factor Activity in Macrophages

The CRP peptide (174-185) has been shown to be an effective activator of macrophages, which are key immune cells in host defense. nih.gov In vivo studies using rat models have indicated that administration of C-Reactive Protein can lead to the induction of superoxide anion release and tissue factor activity in macrophages. nih.govfrontiersin.org Superoxide anions are a form of reactive oxygen species that macrophages use to kill invading pathogens, while tissue factor is a protein that initiates the blood clotting cascade, a process that can help to contain infections.

Potential as a Biological Response Modifier in Research Settings

The ability of the CRP (174-185) peptide to modulate immune cell activity has led to its investigation as a potential biological response modifier in research. medchemexpress.com A biological response modifier is a substance that can alter the body's response to a disease, often by stimulating or suppressing the immune system.

In the context of cancer research, the CRP (174-185) fragment has demonstrated the ability to enhance the tumor-killing activity of human monocytes and alveolar macrophages in laboratory settings. This suggests a potential role for this peptide in modulating the immune response against cancerous cells. medchemexpress.com Furthermore, in models of septic acute kidney injury, the synthetic CRP peptide (174-185) has been shown to alleviate injury by controlling the activation of kidney macrophages, showcasing its potential to modulate inflammatory responses in a therapeutic research context. nih.gov

Advanced Research Methodologies and Analytical Approaches for C Reactive Protein Crp 174 185

Design and Synthesis of Peptide Analogues for Structure-Function Studies

To understand which amino acid residues are critical for the biological activity of CRP (174-185), researchers design and synthesize peptide analogues. This process involves the systematic substitution of individual or multiple amino acids within the native sequence (H-IYLGGPFSPNVL-OH). novoprolabs.com The primary goal is to correlate changes in the peptide's structure with alterations in its function, such as its ability to modulate immune cells.

The synthesis is typically achieved through solid-phase peptide synthesis (SPPS), a standard method that allows for the efficient and high-purity production of peptides. During synthesis, trifluoroacetic acid (TFA) is often used, which can result in the final product containing TFA salts. novoprolabs.com This is an important consideration, as TFA residues can potentially influence experimental outcomes in cellular assays. novoprolabs.com

By creating a library of analogues—for instance, by substituting a key proline or phenylalanine residue—and then testing their activity, researchers can map the functional "hotspots" of the peptide. A patent has been issued for polypeptides corresponding to the 174-185 amino acid sequence of CRP, highlighting its recognized immunomodulatory activity. google.com These structure-function studies are crucial for identifying the minimal sequence required for activity and for designing more potent or stable therapeutic candidates.

Biophysical Characterization Techniques

Once synthesized, the CRP (174-185) peptide and its analogues must be rigorously characterized to ensure their identity, purity, and conformational properties are well-defined.

Spectroscopic techniques are essential for analyzing the secondary structure and conformational dynamics of peptides in solution. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for rapidly assessing the secondary structure of peptides. nih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD can determine the presence of alpha-helices, beta-sheets, or random coil structures. Studies on the full-length CRP have used CD to monitor the significant conformational change from the pentameric to the monomeric form, a process that exposes new functional sites. nih.gov This same technique can be applied to CRP (174-185) to understand its intrinsic folding preferences and how its conformation might change upon interaction with binding partners or in different solvent environments.

Fluorescence Spectroscopy: Techniques like tryptophan fluorescence and 8-Anilinonaphthalene-1-sulfonic acid (ANS) binding are used to probe the local environment of amino acid residues and the exposure of hydrophobic regions. nih.gov Since CRP (174-185) contains a tyrosine residue, intrinsic fluorescence can be monitored to detect conformational shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution, atom-level information about the three-dimensional structure and dynamics of peptides in solution. nih.gov By assigning chemical shifts to specific residues, NMR can precisely map the regions of the peptide involved in forming stable structures or interacting with other molecules. nih.gov

Mass spectrometry (MS) is an indispensable analytical technique for verifying the chemical identity and purity of synthesized peptides like CRP (174-185). biopharmaspec.com It provides a precise measurement of the peptide's molecular weight, confirming that the correct sequence has been synthesized. novoprolabs.combachem.com

Regulatory bodies require data that confirm the identity and purity of biopharmaceutical products. biopharmaspec.com The process typically involves:

Identity Confirmation: High-resolution mass spectrometers, often coupled with liquid chromatography (LC-MS), are used to measure the exact mass of the peptide. For CRP (174-185), the expected average molecular weight is approximately 1276.5 g/mol . novoprolabs.combachem.com

Purity Assessment: Chromatographic techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are used to separate the target peptide from any impurities, such as shorter or incomplete sequences generated during synthesis. The purity is determined by comparing the area of the main peptide peak to the total area of all peaks. biopharmaspec.com

Sequence Verification: Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence. The peptide is fragmented within the mass spectrometer, and the resulting fragment ions are analyzed to verify that they match the expected fragmentation pattern of the CRP (174-185) sequence. biopharmaspec.com

This combination of chromatography and mass spectrometry ensures that the peptide used in subsequent functional studies is the correct molecule at a high degree of purity, which is critical for the reliability of experimental results. biopharmaspec.comsoton.ac.uk

Development and Application of Cell-Based Assays for Functional Profiling

To determine the biological function of CRP (174-185), a variety of cell-based assays are employed. These in vitro tests measure the peptide's effect on specific cellular behaviors, particularly those related to the immune response and cancer biology.

Early research demonstrated that CRP (174-185) can significantly enhance the tumor-killing activity of human monocytes and alveolar macrophages. novoprolabs.comfrontiersin.orgbachem.com Other studies have revealed its role as a regulator of leukocyte movement; for example, the peptide was found to inhibit the chemotaxis (directed migration) of neutrophils in response to inflammatory signals like Interleukin-8 (IL-8). aai.org This suggests the peptide may help limit inflammatory responses by preventing immune cells from trafficking into tissues. researchgate.netspringermedizin.de

The table below summarizes key cell-based assays used to profile the function of CRP (174-185).

Assay TypeCell Type(s)Measured EffectResearch Finding
Tumoricidal Assay Human Monocytes, Alveolar MacrophagesCell-mediated killing of tumor cellsCRP (174-185) enhances the tumoricidal activity of these immune cells. novoprolabs.comfrontiersin.org
Chemotaxis Assay Neutrophils (PMNs)Cell migration towards a chemoattractant (e.g., IL-8)CRP (174-185) inhibits neutrophil chemotaxis. aai.org
Cytokine Release Assay Human MonocytesSecretion of cytokines (e.g., IL-1β, IL-6, TNF-α)CRP can influence the production of key inflammatory cytokines by monocytes. frontiersin.org
Cell Adhesion Assay Neutrophils, Endothelial CellsBinding of neutrophils to the endotheliumThe peptide can modulate L-selectin, a key adhesion molecule on neutrophils. researchgate.netspringermedizin.de
Cell Viability Assay Tongue Squamous Carcinoma Cells (TSCC)Cell survival and resistance to chemotherapyFull-length CRP can enhance TSCC viability and resistance, a pathway potentially influenced by its peptide fragments. medchemexpress.com

These assays are critical for building a functional profile of the peptide and understanding its potential as a biological response modifier in diseases like cancer. novoprolabs.comfrontiersin.org

Utilization of Genetically Modified Animal Models for Mechanistic Insights

While cell-based assays provide valuable data on specific cellular functions, in vivo studies using animal models are necessary to understand the peptide's systemic effects and mechanisms of action within a whole organism. Genetically modified animal models, particularly mice, have been instrumental in elucidating the broader role of the parent protein, CRP. springermedizin.defrontiersin.org

For instance, studies using transgenic mice that either overexpress human CRP or are deficient in CRP (knockout mice) have provided key insights:

Inflammatory Arthritis: CRP-transgenic mice showed reduced joint inflammation, whereas CRP-deficient mice had more severe disease, indicating a protective, immunoregulatory role for CRP. springermedizin.de

Systemic Lupus Erythematosus (SLE): Injecting CRP into mouse models of SLE delayed the onset of the disease, suggesting an anti-inflammatory function in this context. researchgate.net

Atherosclerosis: Researchers compare atherosclerosis progression in CRP-transgenic versus knockout mice to determine if CRP is a causal factor or merely a biomarker in cardiovascular disease.

Although models specifically engineered to study the 174-185 fragment are not widely documented, the existing CRP models provide a powerful platform for its investigation. The peptide could be administered to CRP-knockout mice to isolate its specific effects from those of the full-length protein. Furthermore, advanced genome-editing technologies like CRISPR/Cas9 could be used to create mice expressing a mutant form of CRP that lacks the 174-185 sequence, allowing for precise dissection of its in vivo importance. scienceopen.comnih.gov

Computational Chemistry and Bioinformatics

Computational chemistry and bioinformatics provide powerful in silico tools to complement experimental research on CRP (174-185). These methods can predict structural features and potential interactions, guiding the design of wet-lab experiments.

Comprehensive computational analyses have been performed on the full pentameric CRP structure to understand its molecular dynamics and interaction properties. nih.gov These studies utilize a suite of bioinformatics tools to:

Analyze Structural Topology: Map the protein's surface, identifying electrostatic and hydrophobic patches that are likely to be involved in binding interactions. nih.gov

Identify Conserved Residues: Pinpoint amino acids that are highly conserved across species, which often play a critical role in structure or function. nih.gov

Predict Molecular Dynamics: Simulate the protein's movement and conformational flexibility over time, revealing how it might change shape to interact with ligands. nih.gov

These same principles are applied to the CRP (174-185) peptide. Molecular modeling can generate three-dimensional structural predictions of the peptide, while molecular docking simulations can be used to predict how it might bind to target receptors, such as those on the surface of neutrophils or monocytes. This computational insight is invaluable for generating hypotheses about the peptide's mechanism of action and for guiding the design of peptide analogues with enhanced binding affinity or stability, ultimately accelerating the process of drug discovery and design. nih.gov

Molecular Docking and Dynamics Simulations for Receptor Binding Prediction

Computational modeling serves as a powerful tool to predict and analyze the interaction between the CRP (174-185) peptide and its potential biological receptors at a molecular level. These in silico approaches provide insights into binding affinities and the stability of the resulting complex, guiding further experimental validation.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, CRP (174-185)) when bound to a second (the receptor). The process involves sampling a high number of possible conformations and orientations of the peptide within the receptor's binding site and scoring them based on their physicochemical properties. For the full CRP protein, docking studies have been instrumental in understanding how it binds to ligands like phosphocholine (B91661) or how inhibitors interact with its binding sites. nih.govarchivesofmedicalscience.com These studies often show interactions with key residues, such as Glu81, and coordination with calcium ions within the binding pocket of a CRP subunit. nih.gov

When applied to the CRP (174-185) fragment, molecular docking can help hypothesize its binding mode to potential receptors, which are thought to include Fc-gamma receptors (FcγR). researchgate.net The scoring functions from docking can provide an estimate of the binding affinity, helping to rank potential receptor targets.

Table 1: Parameters Investigated in Molecular Docking and Dynamics Simulations

ParameterDescriptionRelevance to CRP (174-185)
Binding Affinity (pKi, Docking Score) A quantitative measure of the binding strength between the peptide and its receptor. Higher values typically indicate stronger binding. archivesofmedicalscience.comPredicts the likelihood and strength of CRP (174-185) interacting with potential receptors like FcγRs.
Hydrogen Bonding Non-covalent interactions between hydrogen atoms and electronegative atoms (O, N).Identifies specific amino acid residues in both the peptide and the receptor that are critical for stable binding.
Hydrophobic Interactions Interactions between nonpolar regions of the peptide and receptor, driven by the exclusion of water.Crucial for the stability of the complex, especially for a peptide with several hydrophobic residues (Ile, Tyr, Leu, Val).
Conformational Stability (RMSD) Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the simulated structure and a reference structure over time.Assesses whether the peptide-receptor complex remains stable throughout the MD simulation, indicating a viable interaction.
Binding Free Energy A more rigorous calculation of binding affinity derived from MD simulations, accounting for entropic and enthalpic contributions.Provides a more accurate prediction of binding strength compared to docking scores alone.

Epitope Mapping and Neo-epitope Identification

Epitope mapping is the process of identifying the specific sites on an antigen that are recognized by antibodies. For CRP, this is crucial for understanding its role in autoimmune responses and for developing accurate immunoassays. The CRP (174-185) fragment itself can be considered an epitope.

Epitope Mapping studies have utilized techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and microarray-based linear epitope mapping to identify the binding sites for various antibodies on the CRP molecule. nih.govfrontiersin.org Microarray analysis, for instance, has been used to map the full linear sequence of the CRP monomer to find binding sites for autoantibodies in patients with systemic lupus erythematosus (SLE). frontiersin.org These studies have identified multiple linear epitopes across the CRP sequence, with some being unique to SLE patients. frontiersin.org The identification of the 174-185 region as biologically active suggests it functions as a key epitope that can modulate cellular functions, such as neutrophil activity. researchgate.netfrontiersin.org

Neo-epitope Identification refers to the discovery of epitopes that are not exposed in the native, pentameric form of CRP (pCRP) but become accessible when the protein undergoes conformational changes or dissociation into its monomeric form (mCRP). researchgate.netfrontiersin.org Such changes can occur at sites of inflammation. frontiersin.org The exposure of these "neo-epitopes" can trigger new biological activities or antibody responses. Studies using monoclonal antibodies have been successful in localizing sequence-determined neo-epitopes on CRP. frontiersin.orgnih.gov The region from amino acids 174-185 is one of several peptide fragments of CRP that has been shown to have immunomodulatory effects, suggesting its potential role as a functional neo-epitope that is exposed after the modification of the parent protein. researchgate.netresearchgate.net

Table 2: Research Findings from CRP Epitope Mapping Studies

FindingMethodologySignificance for CRP (174-185)Source
Identification of 11 unique linear IgG autoantibody epitopes on CRP in SLE patients.Microarray-based linear epitope mappingDemonstrates that specific linear regions of CRP, such as the 174-185 sequence, can act as targets for the immune system. frontiersin.org
Correlation between antibody-epitope recognition and quantitative immunoassay results.Hydrogen-deuterium exchange mass spectrometry (HDX-MS)Highlights that the specific epitope recognized (potentially including the 174-185 region) can affect the accuracy of diagnostic tests. nih.gov
Localization of neo-epitopes and neutrophil digestion fragments of CRP.Use of monoclonal antibodies and synthetic peptidesSupports the concept that fragments like CRP (174-185) can be generated in vivo and act as neo-epitopes with distinct functions. frontiersin.orgnih.gov
A synthesized peptide based on an identified epitope motif can modulate neutrophil function.In vitro functional assays (chemotaxis, oxidative burst)Provides direct evidence that specific peptide sequences from CRP, like the 174-185 fragment, are biologically active. frontiersin.org

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

Chromatography is indispensable for the isolation, purification, and quantification of peptides like CRP (174-185) from complex mixtures such as biological fluids or synthetic reaction products.

High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone technique for peptide analysis. In RP-HPLC, the peptide is separated based on its hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase, and the concentration of an organic solvent (like acetonitrile) is gradually increased to elute the components. This method is highly effective for purifying the CRP (174-185) peptide and for assessing its purity. immunotools.de

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the column, allowing for higher resolution, faster separation times, and increased sensitivity. waters.com

For quantification, HPLC or UPLC is often coupled with a mass spectrometer (LC-MS). A highly sensitive and specific method is Multiple Reaction Monitoring (MRM) , also known as Selective Reaction Monitoring (SRM). waters.comnih.gov In a UPLC-MRM assay for CRP, a specific peptide (or in this case, the CRP 174-185 fragment) is selected in the first stage of the mass spectrometer, fragmented, and then a specific fragment ion is monitored in the second stage. This two-stage filtering dramatically reduces background noise and allows for precise quantification even at very low concentrations in complex matrices like human serum. waters.com Methods using protein cleavage isotope dilution mass spectrometry (PC-IDMS) with nano LC-MS/MS have also been successfully developed for the absolute quantification of CRP. nih.gov

Affinity Chromatography is another powerful separation technique that relies on the specific binding interaction between a molecule and a ligand immobilized on a stationary phase. For the full CRP protein, affinity columns have been prepared using ligands like pneumococcal C substance, to which CRP binds in the presence of calcium ions. nih.gov While less common for small peptides, a similar strategy could be devised for CRP (174-185) if a high-affinity antibody or binding partner is available to be immobilized.

Table 3: Example Parameters for UPLC-MRM Quantification of a CRP-derived Peptide

ParameterDescriptionExample Value/Setting
Chromatography System The liquid chromatography instrument used for separation.Waters nanoACQUITY UPLC System waters.com
Column The stationary phase where separation occurs.C18 reverse-phase column
Mobile Phase A The initial, weaker solvent in the gradient.Water with 0.1% formic acid
Mobile Phase B The stronger, organic solvent used for elution.Acetonitrile with 0.1% formic acid
Gradient The programmed change in mobile phase composition over time.5-40% Mobile Phase B over 30 minutes nih.gov
Mass Spectrometer The detector used for quantification.Triple Quadrupole Mass Spectrometer waters.comnih.gov
Ionization Mode The method used to generate ions from the peptide.Electrospray Ionization (ESI) waters.com
Monitored Transition (MRM) The specific precursor ion (peptide) m/z and fragment ion m/z pair used for quantification.A specific m/z -> m/z transition would be determined for the IYLGGPFSPNVL peptide.

Comparative Research: C Reactive Protein Crp 174 185 Versus Full Length Crp and Other Fragments

Analysis of Shared and Distinct Biological Activities

The full-length pentameric CRP (pCRP) and its various forms, including the monomeric CRP (mCRP) and the peptide fragment CRP (174-185), exhibit a spectrum of biological activities that can be both shared and distinct. Full-length pCRP is a classic acute-phase reactant whose main role is in host defense. nih.govresearchgate.net It achieves this by binding to phosphocholine (B91661) on the surface of pathogens and damaged cells, which in turn activates the classical complement pathway and promotes phagocytosis. nih.govwikipedia.orgnih.gov

In contrast, the dodecapeptide CRP (174-185), with the sequence Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu, demonstrates more specific immunomodulatory functions. frontiersin.org Research has shown that this peptide can inhibit the chemotactic response of neutrophils to inflammatory signals like Interleukin-8 (IL-8) and FMLPP. aai.org This suggests a potential anti-inflammatory role by regulating leukocyte migration to sites of inflammation. aai.org However, it has also been described as a macrophage-activating peptide, indicating a pro-inflammatory or immune-stimulating capability. aai.org Notably, CRP (174-185) displayed significant anti-tumor effects in murine models when delivered via liposomes, though it was ineffective when administered alone. frontiersin.org

Other fragments also show unique activities. For instance, the peptide CRP (191-205) also inhibits neutrophil chemotaxis, similar to CRP (174-185), while CRP (27-38) exhibits weak chemotactic activity on its own. aai.org The monomeric form, mCRP, is generally considered to have potent pro-inflammatory bioactivity, contrasting with the more weakly inflammatory or even anti-inflammatory functions of pCRP. nih.gov

Table 1: Comparison of Biological Activities

Feature C-Reactive Protein (CRP) (174-185) Full-Length CRP (pCRP) Monomeric CRP (mCRP)
Primary Role Immunomodulation Pattern Recognition, Opsonization Pro-inflammatory signaling
Neutrophil Chemotaxis Inhibitory aai.org Inhibitory aai.org Inhibitory nih.gov
Complement Activation Not established Activates classical pathway via C1q nih.govwikipedia.org Regulates classical pathway via C4bp nih.gov
Macrophage Interaction Activating properties aai.org Enhances phagocytosis wikipedia.org Induces LPL expression
Anti-Tumor Activity Effective with liposomes frontiersin.org Studied with liposomes for immunomodulation frontiersin.org Not established

Comparative Structural Analysis and Conformational States

The structural differences between full-length CRP and its fragments are fundamental to their distinct biological functions. The native, soluble pCRP is a large protein complex with a molecular weight of approximately 115-120 kDa. wikipedia.orgfrontiersin.org It is composed of five identical, non-covalently associated subunits arranged in a discoid, pentameric symmetry. frontiersin.orgwikipedia.orgfrontiersin.org Each subunit, a 206-amino acid polypeptide, features a "recognition face" with a calcium-dependent binding pocket for ligands like phosphocholine, and an "effector face" that interacts with components like C1q of the complement system. nih.govfrontiersin.orgnih.gov

Under specific conditions such as low pH, absence of calcium, or upon binding to activated platelets, the stable pentamer can dissociate into its constituent subunits, forming monomeric CRP (mCRP). nih.govfrontiersin.org This monomeric isoform has a distinct conformational state, solubility, and antigenicity compared to its pentameric precursor. frontiersin.org

The peptide CRP (174-185) is a much smaller and simpler molecule. It is a linear dodecapeptide (a peptide composed of 12 amino acids) with the sequence Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu and a molecular weight of about 1276.5 g/mol . medchemexpress.comnih.govbiosynth.com Its linear structure, lacking the complex quaternary arrangement of pCRP, dictates its ability to engage in different molecular interactions, thereby conferring its unique biological activities.

Table 2: Comparative Structural Features

Feature C-Reactive Protein (CRP) (174-185) Full-Length CRP (pCRP) Monomeric CRP (mCRP)
Structure Linear Dodecapeptide medchemexpress.comnih.gov Pentamer of 5 identical subunits wikipedia.orgfrontiersin.org Single Polypeptide Subunit nih.gov
Amino Acid Residues 12 frontiersin.org 206 per subunit (1030 total) nih.gov 206 nih.gov
Molecular Weight ~1276.5 Da medchemexpress.comnih.gov ~115-120 kDa wikipedia.orgfrontiersin.org ~23 kDa frontiersin.org
Key Structural Feature Amino acid sequence IYLGGPFSPNVL frontiersin.org Discoid shape with recognition and effector faces wikipedia.orgfrontiersin.org Can insert into lipid rafts frontiersin.org
Conformational State Flexible linear peptide Stable, soluble pentameric disc wikipedia.org Poorly soluble, modified isoform frontiersin.org

Divergent or Convergent Engagements with Cellular Receptors and Signaling Pathways

The different structural forms of CRP interact with distinct sets of cellular receptors, leading to divergent signaling outcomes. Full-length pCRP is well-known to interact with Fc gamma receptors (FcγR) on phagocytic cells, including FcγRI, FcγRIIa, and the inhibitory FcγRIIb. nih.govwikipedia.orgresearchgate.net This engagement can trigger the release of pro-inflammatory cytokines and enhance phagocytosis, linking the innate and adaptive immune systems. researchgate.netnih.gov The primary ligand-binding function of pCRP involves its recognition of phosphocholine, which leads to the recruitment and activation of C1q and the classical complement cascade. nih.gov

Monomeric CRP engages with a different array of receptors. It has been shown to bind to FcγRIIIb and different neutrophil receptors than pCRP. nih.gov Furthermore, mCRP can bind to the complement regulatory protein C4bp, suggesting a role in modulating the classical complement pathway at a different level than pCRP. nih.gov

For the CRP (174-185) peptide, specific receptor interactions are less defined, but its functional effects provide clues. Its ability to inhibit neutrophil chemotaxis is not due to blocking the IL-8 receptor but rather by modulating downstream signaling pathways. aai.org Specifically, it has been shown to augment the activity of mitogen-activated protein kinase (MAPK/ERK2) and phosphatidylinositol-3 kinase (PI3K) induced by chemotactic agents. aai.org The anti-tumor activity observed in studies was associated with an enhanced infiltration of cells expressing Complement-receptor 3 (CR3), suggesting a potential interaction that promotes immune cell recruitment. frontiersin.org

Table 3: Receptor and Pathway Engagement

Molecule Key Receptors / Binding Partners Primary Signaling Pathways
CRP (174-185) Implied interaction with CR3-expressing cells frontiersin.org Augments MAPK/ERK2 and PI3K activity aai.org
Full-Length CRP (pCRP) FcγRI, FcγRIIa, FcγRIIb researchgate.net, C1q nih.gov, Leukocyte CRP receptors aai.org Classical Complement Pathway, Phagocytic signaling
Monomeric CRP (mCRP) FcγRIIIb nih.gov, C4bp nih.gov, Distinct neutrophil receptors nih.gov Modulates complement activation, Pro-inflammatory signaling

Implications for Differential Functional Roles in Innate Immune Responses

The differences in structure, activity, and receptor engagement among pCRP, mCRP, and the CRP (174-185) peptide translate into distinct roles within the innate immune response.

Full-length pCRP functions as a circulating sentinel. wikipedia.org As a soluble pattern recognition molecule, it identifies and opsonizes pathogens and damaged host cells for clearance by phagocytes, primarily through complement activation. nih.govresearchgate.net Its role is often seen as a first-line defense mechanism that also possesses anti-inflammatory potential by facilitating the swift removal of apoptotic cells, thereby preventing the development of autoimmunity. nih.govresearchgate.net

Monomeric CRP , in contrast, appears to be a localized, potent pro-inflammatory mediator. nih.gov Formed at sites of inflammation where conditions favor pentamer dissociation, its ability to insert into cell membranes and trigger strong inflammatory signals suggests it acts to amplify the local immune response. frontiersin.orgnih.gov

The CRP (174-185) peptide represents a more nuanced immunomodulator. Its ability to inhibit neutrophil migration suggests a role in controlling the extent of leukocyte infiltration, which could be crucial in preventing excessive tissue damage during inflammation. aai.org Simultaneously, its macrophage-activating properties and its role in anti-tumor immunity point towards a function in shaping a more targeted and effective immune response. frontiersin.orgaai.org The differential effects highlight a sophisticated system where the parent molecule and its derivatives can exert both systemic surveillance and localized, specific control over inflammatory and immune processes. The linear, flexible nature of the peptide likely allows it to access binding sites unavailable to the large, complex pentamer, resulting in its unique modulatory functions.

Future Trajectories and Emerging Research Directions for C Reactive Protein Crp 174 185

Discovery of Novel Ligands and Receptors in Specific Cellular Contexts

While the parent CRP protein is known to bind to phosphocholine (B91661) and Fc receptors, the specific receptors for the CRP (174-185) peptide are still being elucidated. wordpress.com Future research will focus on identifying and characterizing novel ligands and receptors for this peptide in various cell types to understand its diverse biological effects.

Initial studies have shown that CRP-derived peptides, including 174-185, can influence neutrophil responses. nih.gov For instance, the peptide has been shown to inhibit neutrophil chemotaxis in response to stimuli like Interleukin-8 (IL-8) and FMLP-phenylalanine (FMLPP). aai.org This suggests the presence of specific receptors on neutrophils that mediate these inhibitory effects. Research indicates that while the full CRP protein interacts with Fcγ receptors, peptides derived from it may have different or more specific binding partners. wikigenes.org

Future investigations will likely employ advanced techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening to identify binding partners for CRP (174-185) on the surface of various immune and endothelial cells. Understanding these interactions in specific cellular contexts will be crucial for deciphering the peptide's precise mechanisms of action.

Table 1: Known and Investigated Interactions of CRP and its Peptides

Interacting MoleculeInteracting MoietyCellular ContextFunctional Outcome
Phosphocholine (PC)Pentameric CRP (pCRP)Bacterial cell walls, damaged cell membranesOpsonization, complement activation wordpress.com
Fcγ Receptors (FcγRI, FcγRIIa)Pentameric CRP (pCRP)Phagocytic leukocytesPhagocytosis, release of inflammatory cytokines wordpress.com
Interleukin-6 Receptor (IL-6R)CRP (174-185), CRP (201-206)NeutrophilsRelease of soluble IL-6R (sIL-6R) nih.gov
Undisclosed Neutrophil ReceptorsCRP (174-185), CRP (191-205)NeutrophilsInhibition of chemotaxis aai.org

Investigation of Post-Translational Modifications of the Peptide and Their Functional Consequences

The biological activity of proteins and peptides can be significantly altered by post-translational modifications (PTMs). While research on PTMs of the full CRP molecule is emerging, the specific modifications of the CRP (174-185) peptide and their functional consequences remain a largely unexplored frontier. nih.gov

It is known that the pentameric form of CRP can dissociate into a monomeric form (mCRP), which exhibits distinct pro-inflammatory properties. frontiersin.org This dissociation can be triggered by conditions such as acidic pH, oxidative stress, and interaction with activated platelets or necrotic cell membranes. researchgate.net Furthermore, oxidation of CRP by hypochlorous acid, a product of the inflammatory environment, can lead to structural changes and the formation of new ligand binding sites. researchgate.net

Future research will need to investigate whether the CRP (174-185) peptide itself undergoes PTMs such as phosphorylation, glycosylation, or oxidation. Identifying these modifications and understanding how they impact the peptide's structure, stability, and interaction with its receptors will be critical. This knowledge could reveal novel regulatory mechanisms controlling the peptide's activity during an inflammatory response.

Advanced Approaches for Modulating Peptide Activity in Research Tools

The ability to modulate the activity of CRP (174-185) is essential for its development as a research tool to probe cellular signaling pathways. Advanced approaches are being explored to control its function with high specificity and temporal resolution.

One promising strategy is the development of synthetic peptide analogs with enhanced stability or altered receptor binding affinities. By systematically modifying the amino acid sequence of CRP (174-185), researchers can create variants that act as super-agonists or antagonists, providing precise tools to study its biological roles.

Another approach involves the use of photo-switchable peptides, where the activity of CRP (174-185) can be turned on or off with light. This would allow for precise spatiotemporal control of its function in living cells and organisms, offering unprecedented insights into its dynamic roles in complex biological processes.

Development of High-Throughput Screening Platforms for Modulators of Peptide Function

To identify small molecules or other agents that can modulate the function of CRP (174-185), the development of high-throughput screening (HTS) platforms is essential. nih.govcriver.com These platforms enable the rapid testing of large compound libraries to find potential therapeutic leads or research probes. evotec.com

HTS assays can be designed to measure various aspects of the peptide's activity, such as its binding to a specific receptor, its effect on downstream signaling events, or its influence on a cellular phenotype like migration or cytokine release. biocompare.com For example, a screen could be developed to identify compounds that block the interaction of CRP (174-185) with its receptor on neutrophils, thereby preventing its inhibitory effect on chemotaxis.

The development of robust and scalable HTS platforms will accelerate the discovery of modulators of CRP (174-185) function, paving the way for new therapeutic strategies and a deeper understanding of its physiological and pathological roles.

Table 2: Potential High-Throughput Screening Assay Formats

Assay TypePrincipleReadoutPotential Application
Receptor-Binding AssayMeasures the binding of labeled CRP (174-185) to its receptor in the presence of test compounds.Fluorescence, LuminescenceIdentify competitive inhibitors of the peptide-receptor interaction.
Cell-Based Reporter AssayUtilizes a reporter gene (e.g., luciferase) under the control of a promoter regulated by the peptide's signaling pathway.Light EmissionScreen for compounds that modulate downstream signaling. nih.gov
Phenotypic ScreeningMeasures a functional cellular response, such as cell migration or cytokine secretion, in response to the peptide and test compounds.Imaging, ELISADiscover compounds that modulate the physiological effects of the peptide.
Virtual High-Throughput ScreeningUses computational models to predict the binding of compounds to the peptide's receptor.Binding ScorePrioritize compounds for experimental screening. biocompare.com

Contribution to a More Granular Understanding of Acute Phase Response Molecular Underpinnings

The acute phase response is a complex physiological process involving the rapid alteration of the levels of numerous plasma proteins, with CRP being a hallmark component. nih.gov While the role of the full CRP protein in this response is well-documented, the specific contribution of the CRP (174-185) peptide offers a more nuanced perspective.

Research has shown that peptides derived from CRP, including 174-185, can modulate inflammatory responses. For instance, CRP (174-185) can stimulate the release of soluble IL-6R from neutrophils, potentially amplifying the effects of IL-6, a key cytokine in the acute phase response. nih.gov This suggests a feedback loop where CRP, induced by IL-6, can in turn modulate IL-6 signaling through the action of its peptide fragments. nih.govwikigenes.org

By studying the specific effects of CRP (174-185) on different immune cells and signaling pathways, researchers can gain a more granular understanding of the molecular events that govern the acute phase response. This could lead to the identification of novel therapeutic targets for a wide range of inflammatory and infectious diseases.

Q & A

Q. What is the structural basis of CRP (174-185)’s bioactivity, and how can researchers validate its functional domains?

CRP (174-185) is a 12-amino acid peptide (Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu) with a molecular weight of 1276.48 Da . Its tumoricidal activity is linked to the Gly-Gly-Pro motif, which facilitates interactions with immune cell receptors. To validate functional domains, researchers can use alanine-scanning mutagenesis or synthetic peptide truncations followed by in vitro assays measuring monocyte activation (e.g., cytokine release or phagocytosis assays) .

Q. What experimental models are suitable for studying CRP (174-185)’s tumoricidal activity?

Primary human monocytes and alveolar macrophages are standard models . Methodologically, isolate cells from peripheral blood or bronchoalveolar lavage, pre-treat with CRP (174-185) (10–100 µg/mL), and co-culture with tumor cell lines (e.g., A549 or THP-1). Measure cytotoxicity via lactate dehydrogenase (LDH) release or apoptosis markers (Annexin V/PI) . Include IL-6/IL-1β-neutralizing antibodies to confirm cytokine-dependent mechanisms .

Q. How should CRP (174-185) be stored to ensure stability in experimental settings?

Lyophilized powder is stable at -20°C for 3 years, while reconstituted solutions (in water) require storage at -80°C for ≤1 year . Avoid freeze-thaw cycles and light exposure. Validate stability via HPLC or mass spectrometry to detect degradation products (e.g., deamidation of Asn residues) .

Advanced Research Questions

Q. What mechanisms underlie CRP (174-185)’s role in cancer immunotherapy, and how can conflicting data on its efficacy be resolved?

CRP (174-185) enhances macrophage-mediated tumor cell lysis via Fcγ receptor cross-linking and NF-κB activation . However, discrepancies in efficacy may arise from batch variability (e.g., oxidation of Tyr or Leu residues) or donor-specific macrophage heterogeneity. Standardize peptide purity (≥95% HPLC) and use CRISPR-edited macrophages (e.g., FcγRIIa knockouts) to isolate mechanisms .

Q. How can researchers reconcile contradictory findings on CRP (174-185)’s role in atherogenesis?

While CRP (174-185) is implicated in promoting atherosclerosis via endothelial activation , the Ridker et al. (1997) trial showed aspirin’s anti-inflammatory effects correlate with baseline CRP levels . To resolve contradictions, use in vivo models (e.g., ApoE⁻/⁻ mice) with tissue-specific CRP (174-185) overexpression and assess plaque burden via histopathology or intravascular ultrasound .

Q. What genetic factors influence CRP (174-185)’s activity, and how can these be analyzed in population studies?

Polymorphisms in IL6R, HNF1A, and GCKR modulate systemic CRP levels . For CRP (174-185)-specific effects, perform genome-wide association studies (GWAS) in cohorts treated with the peptide, stratifying by CRP promoter variants (e.g., rs1205 or rs3091244) . Use Mendelian randomization to distinguish causal effects from confounding .

Q. How can researchers address reproducibility challenges in CRP (174-185) studies?

Batch-to-batch variability in peptide synthesis (e.g., racemization or aggregation) is a key concern. Implement quality control via circular dichroism (CD) spectroscopy for secondary structure and surface plasmon resonance (SPR) for binding affinity . Share raw data (e.g., flow cytometry gating strategies) through repositories like Zenodo to enhance transparency .

Q. What proteomic approaches identify CRP (174-185)’s interaction networks in disease contexts?

Use immunoprecipitation followed by iTRAQ-based quantitative proteomics to identify binding partners (e.g., complement C1q or CD32) in macrophages . Validate interactions with proximity ligation assays (PLA) and functional knockdowns (siRNA) . Pathway enrichment analysis (KEGG/GO) can link interactors to oncogenic or inflammatory pathways .

Q. How do researchers determine the optimal dose and exposure time for CRP (174-185) in vitro?

Conduct dose-response curves (1–200 µg/mL) with 6–48 hr exposures. Measure EC₅₀ using nonlinear regression (GraphPad Prism) for outputs like TNF-α secretion (ELISA) or phagocytic index . Account for solvent effects (e.g., DMSO toxicity) by including vehicle controls .

Q. What are the limitations of extrapolating CRP (174-185)’s in vitro effects to in vivo or clinical settings?

Species-specific differences (e.g., murine vs. human Fcγ receptors) and tumor microenvironment complexity (hypoxia, stromal interactions) limit translation . Use humanized mouse models or 3D co-culture systems (tumor spheroids + macrophages) to bridge gaps . Monitor pharmacokinetics via radiolabeled CRP (174-185) in preclinical trials .

Tables for Key Data

Table 1: Biochemical Properties of CRP (174-185)

PropertyValueSource
Molecular Weight1276.48 Da
Peptide SequenceIYLGGPFSPNVL
SolubilityWater
Stability (Lyophilized)-20°C for 3 years

Table 2: Key Genetic Loci Associated with CRP Levels

GeneSNPFunctional RoleSource
IL6Rrs2228145IL-6 receptor signaling
HNF1Ars7310409Hepatic CRP synthesis
GCKRrs780094Glucose metabolism regulation

Methodological Recommendations

  • For Structural Analysis: Use MALDI-TOF for mass validation and NMR for conformational studies .
  • For In Vivo Studies: Prioritize humanized models over wild-type rodents to recapitulate human immune responses .
  • For Data Contradictions: Apply meta-analysis frameworks (e.g., PRISMA) to harmonize heterogeneous datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.